molecular formula C6H14ClNO B1313357 4-methoxypiperidine Hydrochloride CAS No. 4045-25-4

4-methoxypiperidine Hydrochloride

Cat. No. B1313357
CAS RN: 4045-25-4
M. Wt: 151.63 g/mol
InChI Key: DMFJRRMECZFOKR-UHFFFAOYSA-N
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Description

4-Methoxypiperidine Hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-methoxypiperidine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 4-methoxypiperidine Hydrochloride consists of one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

1. Role in Oligoribonucleotide Synthesis

Subheading: Protecting Group in Nucleotide Synthesis

  • 4-methoxypiperidine derivatives, like 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, have been identified as suitable protecting groups for 2′-hydroxy functions in rapid oligoribonucleotide synthesis. They display acid lability similar to other common protecting groups and remain stable under conditions required for the removal of certain other protective groups (Reese, Serafinowska, & Zappia, 1986).

2. Antioxidant and Antimicrobial Potential

Subheading: Biological Properties

  • Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters synthesized from 4-methoxypiperidine derivatives have shown promising antioxidant and antimicrobial activities. Certain compounds in this series exhibited significant efficacy in biological assays, demonstrating their potential in therapeutic applications (Harini et al., 2014).

3. Conversion to Pyrrolidines

Subheading: Chemical Transformation

  • 3-Methoxypiperidines, closely related to 4-methoxypiperidine, can be converted into 2-(bromomethyl)pyrrolidines through reaction with boron(III) bromide. This transformation involves an intermediate bicyclic aziridinium ion, representing a rare conversion from piperidines to pyrrolidines (Tehrani et al., 2000).

4. Corrosion Inhibition

Subheading: Application in Material Science

  • Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to the 4-methoxypiperidine structure, have been tested for their corrosion inhibition performance on mild steel in acidic environments. These studies are crucial for developing new materials with improved corrosion resistance (Bentiss et al., 2009).

Safety And Hazards

4-Methoxypiperidine Hydrochloride is considered hazardous. It causes severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFJRRMECZFOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468274
Record name 4-methoxypiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxypiperidine Hydrochloride

CAS RN

4045-25-4
Record name 4-methoxypiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxypiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxypiperidine-1-carboxylic acid tert-butyl ester (Preparation 67, 1.58 g, 7.34 mmol) in methanol (20 mL) was added hydrochloric acid in 1,4-dioxane (4M, 10 mL) and the mixture stirred for 3 h at rt. Concentration in vacuo gave an oil which was redissolved in water (100 mL). The aqueous layer was washed with ethyl acetate (2×30 mL) and concentrated to give the title compound as colourless solid. δH (D2O): 1.80, 2.14 (4H, 2m), 3.13 (2H, m), 3.38 (2H, m), 3.40 (3H, s), 3.68 (m, 1H).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-t-butoxycarbonyl-4-methoxypiperidine (2.84 g) in ethyl acetate (20 ml) was added 4N hydrochloric-acid-ethyl acetate solution (20 ml) and the mixture was stirred at ambient temperature for 1 hour. The solution was evaporated in vacuo to give 4-methoxypiperidine hydrochloride as a colorless amorphous powder (2.03 g).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxypiperidine Hydrochloride
Reactant of Route 2
4-methoxypiperidine Hydrochloride
Reactant of Route 3
Reactant of Route 3
4-methoxypiperidine Hydrochloride
Reactant of Route 4
4-methoxypiperidine Hydrochloride
Reactant of Route 5
4-methoxypiperidine Hydrochloride
Reactant of Route 6
4-methoxypiperidine Hydrochloride

Citations

For This Compound
7
Citations
RR Renshaw, RC Conn - Journal of the American Chemical …, 1938 - ACS Publications
Koenigs and Neumann, 3 in describing the prepa-ration of 4-iodo-and 4-bromopiperidines, state that these 4-halogenopiperidines split halogen acid, inalkaline solution, to give …
Number of citations: 8 pubs.acs.org
MJ Fray, P Allen, PR Bradley, CE Challenger… - Tetrahedron, 2006 - Elsevier
… After being stirred for 1.5 h, the solution was purged with nitrogen and evaporated under reduced pressure to afford 4-methoxypiperidine hydrochloride as an off-white solid, 3.67 g, (82…
Number of citations: 6 www.sciencedirect.com
X Zhang, JE Tellew, Z Luo, M Moorjani… - Journal of medicinal …, 2008 - ACS Publications
4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines bearing substituted pyridyl groups as C-6 substituents were prepared as selective adenosine hA 2A receptor antagonists for the …
Number of citations: 41 pubs.acs.org
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org
A Manikowski, A Verri, A Lossani… - Journal of medicinal …, 2005 - ACS Publications
… The general method with 4-methoxypiperidine hydrochloride and equivalent anhydrous K 2 CO 3 gave 73% of product. Mp: 241−251 C (dec) (from EtOH). H NMR (two conformers): δ …
Number of citations: 52 pubs.acs.org
R Deutscher, S Karagöz, P Purder, J Kolos, C Meyners… - 2023 - chemrxiv.org
Legionella pneumophila is the causative agent of Legionnaires’ disease, a serious form of pneumonia. Its macrophage infectiv-ity potentiator (Mip), a member of a highly conserved …
Number of citations: 0 chemrxiv.org
TM Geiger, C Ünal, UA Hellmich, M Steinert, F Hausch - ChemBioChem, 2023
Number of citations: 0

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